REACTION_CXSMILES
|
[CH2:1]([O:4]C(F)=C(F)F)[CH:2]=C.C(N(CC)CC)C.[F:17][C:18]([F:25])([CH2:22][CH:23]=[CH2:24])[C:19](F)=[O:20]>C(O)C>[F:17][C:18]([F:25])([CH2:22][CH:23]=[CH2:24])[C:19]([O:4][CH2:1][CH3:2])=[O:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(=C(F)F)F
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(=C(F)F)F
|
Name
|
2,2-difluoro-4-pentenoyl fluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)(CC=C)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The start of the reaction in the reactor
|
Type
|
CUSTOM
|
Details
|
is indicated by a rise in temperature within the reaction chamber 5 from originally -74° C. to about -45° C
|
Type
|
CUSTOM
|
Details
|
During the rest of the reaction period the temperature in the reaction chamber varies from about -45° C. to about -55° C
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
reacts
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OCC)(CC=C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |